Copper O,O'-diethyl bis(dithiocarbonate)
Description
Historical Perspectives and Evolution of Copper Dithiocarbamate (B8719985) Research
The investigation of copper dithiocarbamate complexes dates back approximately 120 years. mdpi.comresearchgate.netdntb.gov.ua One of the earliest systematic studies was conducted by Marcel Delépine around 1907-1908, who observed the immediate precipitation of dark brown bis(dithiocarbamate) complexes upon combining aqueous solutions of sodium dithiocarbamates and various copper(II) salts. mdpi.com This simple and high-yielding synthesis laid the groundwork for future research. mdpi.com Over the decades, the field has evolved from simple synthesis and characterization to exploring their potential in a wide array of applications, including as single-source precursors for nanoscale copper sulfides and as potential anticancer agents. researchgate.netkcl.ac.uk The long history of the drug disulfiram (B1670777), which metabolizes to a diethyldithiocarbamate (B1195824) complex with copper in the body, has also fueled extensive research into the biological activities of these compounds. mdpi.comkcl.ac.uk
Ligand Versatility and Chelation Properties of Dithiocarbamates in Copper Complexes
Dithiocarbamates ([R₂NCS₂]⁻) are considered highly versatile ligands in coordination chemistry. researchgate.net They are mono-anionic, meaning they carry a single negative charge, and typically function as bidentate chelating agents, binding to a central metal ion through both sulfur atoms. researchgate.netsysrevpharm.org This chelation forms a stable four-membered ring, a characteristic that contributes to the high stability of the resulting metal complexes. researchgate.netgiqimo.com
The electronic properties of the dithiocarbamate ligand can be fine-tuned by varying the 'R' groups attached to the nitrogen atom. These groups can be alkyl or aryl, symmetric or unsymmetric, or part of a cyclic system, allowing for the synthesis of hundreds of different copper dithiocarbamate complexes. mdpi.com This versatility influences properties such as solubility, stability, and the redox potential of the copper center. The π-electron delocalization over the S₂CN fragment gives the C-N bond significant double bond character. researchgate.netgiqimo.com
Table 1: Properties of Dithiocarbamate Ligands
| Property | Description |
| Charge | Mono-anionic ([R₂NCS₂]⁻) |
| Coordination Mode | Primarily bidentate chelating via two sulfur atoms |
| Versatility | Substituent 'R' groups can be widely varied to tune properties |
| Stability | Forms highly stable complexes with most transition metals |
Overview of Copper Oxidation States in Dithiocarbamate Systems (Cu(I), Cu(II), Cu(III))
A remarkable feature of the dithiocarbamate ligand is its ability to stabilize copper in three different oxidation states: +1, +2, and +3. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net This demonstrates the ligand's electronic flexibility in accommodating the varying electron densities of the copper center.
Copper(I) dithiocarbamates: These d¹⁰ complexes are often found as clusters, with the tetranuclear cluster [Cu(μ₃-S₂CNR₂)]₄ being a common motif known since the 1960s. mdpi.com Mononuclear Cu(I) species can also be formed, typically stabilized by other co-ligands like phosphines. mdpi.comresearchgate.net The electrochemical reduction of Cu(II) complexes to Cu(I) anions, [Cu(S₂CNR₂)₂]⁻, is possible but these species are often unstable, readily losing a dithiocarbamate ligand. mdpi.comrsc.org
Copper(II) dithiocarbamates: This is the most common and stable oxidation state for these complexes. mdpi.com The homoleptic [Cu(S₂CNR₂)₂] complexes feature a d⁹ copper center, making them paramagnetic. mdpi.comdntb.gov.ua They typically adopt a distorted square planar geometry in their monomeric form. mdpi.comresearchgate.net
Copper(III) dithiocarbamates: The +3 oxidation state, with a d⁸ electron configuration, is also readily accessible. mdpi.com Oxidation of the corresponding Cu(II) complexes yields square planar [Cu(S₂CNR₂)₂]⁺ cations. mdpi.comdntb.gov.ua These complexes are relatively stable and have been isolated and characterized crystallographically. researchgate.netacs.org The oxidation from Cu(II) to Cu(III) results in a shortening of the Cu-S bonds by approximately 0.1 Å. mdpi.comkcl.ac.uk
Mixed-valence complexes containing copper in multiple oxidation states, such as Cu(I)-Cu(II) and Cu(II)-Cu(III), have also been synthesized and studied for their novel physical properties. mdpi.comresearchgate.netdntb.gov.ua
Table 2: Characteristics of Copper Oxidation States in Dithiocarbamate Complexes
| Oxidation State | Electron Config. | Common Geometries | Magnetic Properties | Key Features |
| Cu(I) | d¹⁰ | Tetrahedral (in clusters), Linear/Trigonal (with co-ligands) | Diamagnetic | Often form clusters; mononuclear species require stabilizing co-ligands. mdpi.com |
| Cu(II) | d⁹ | Distorted Square Planar | Paramagnetic | Most common and stable form; readily synthesized. mdpi.comdntb.gov.ua |
| Cu(III) | d⁸ | Square Planar | Diamagnetic | Accessible via oxidation of Cu(II) complexes; characterized by shorter Cu-S bonds. mdpi.comkcl.ac.uk |
Significance of Copper(II) Bis(diethyldithiocarbamate) as a Model System
Within the vast family of copper dithiocarbamate complexes, copper(II) bis(diethyldithiocarbamate), [Cu(S₂CNEt₂)₂], stands out as a crucial model system. Its importance stems from several factors. Firstly, it is the active metabolite of the drug disulfiram when complexed with copper, making its biological and chemical behavior of significant medical interest. mdpi.comkcl.ac.uk Secondly, its well-defined structure and properties make it an excellent benchmark for spectroscopic and electrochemical studies, providing fundamental insights into the nature of the copper-sulfur bond. mdpi.com Furthermore, [Cu(S₂CNEt₂)₂] and related dialkyl derivatives have been extensively used as single-source precursors in materials science for the synthesis of copper sulfide (B99878) nanomaterials, where the complex decomposes under heat to yield nanoparticles with controlled size and phase. mdpi.comrsc.org Its role in biological systems and its utility in creating advanced materials have established it as a cornerstone compound in the field of copper dithiocarbamate research. kcl.ac.ukresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
819-74-9 |
|---|---|
Molecular Formula |
C6H10CuO2S4 |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
copper;ethoxymethanedithioate |
InChI |
InChI=1S/2C3H6OS2.Cu/c2*1-2-4-3(5)6;/h2*2H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
MHGONGPZRHODOR-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=S)[S-].CCOC(=S)[S-].[Cu+2] |
Origin of Product |
United States |
Synthesis and Precursor Chemistry of Copper Ii Bis O,o Diethyldithiocarbamate
Established Synthetic Pathways for Copper(II) Bis(dithiocarbamate) Complexes
The preparation of Copper(II) bis(dithiocarbamate) complexes is typically straightforward, offering high yields and simple work-up procedures. mdpi.com Two primary methodologies have been established: the metathesis reaction involving copper(II) salts and pre-formed dithiocarbamate (B8719985) salts, and oxidative addition routes starting from copper metal.
Reaction of Copper(II) Salts with Dithiocarbamate Salts
The most common and direct method for synthesizing Copper(II) bis(dithiocarbamate) complexes is the reaction of a copper(II) salt with a dithiocarbamate salt in a suitable solvent. mdpi.com This method dates back to the early 20th century and remains the most widely used approach due to its efficiency and simplicity. mdpi.com
The general reaction involves combining an aqueous or alcoholic solution of a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) diacetate, with a stoichiometric amount (typically a 1:2 molar ratio) of a dithiocarbamate salt, like sodium diethyldithiocarbamate (B1195824). mdpi.comrsc.orgrsc.org The reaction results in the immediate precipitation of the desired Copper(II) bis(diethyldithiocarbamate) complex as a dark brown solid. mdpi.comrsc.org The product is then easily isolated by filtration, washed, and dried. rsc.orgnih.gov This precipitation reaction is driven by the formation of the highly stable and often poorly soluble copper(II) complex. mdpi.com
The versatility of this method allows for the synthesis of a wide array of Copper(II) bis(dithiocarbamate) complexes by simply varying the substituents on the dithiocarbamate ligand. mdpi.com For instance, using diaryl-dithiocarbamate salts with CuCl₂ in water also results in the immediate formation of a brown precipitate of the corresponding copper(II) complex in good yields. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Product | Typical Yield | Reference |
| Copper(II) chloride dihydrate | Sodium morpholine (B109124) dithiocarbamate | Bis(morpholinodithiocarbamato)copper(II) | 67% | nih.gov |
| Copper(II) chloride | Lithium diphenyl dithiocarbamate | [Cu(S₂CNPh₂)₂] | 99% | rsc.org |
| Copper(II) diacetate | Ammonium 1-pyrrolidinecarbodithioate | [Cu(S₂CN(CH₂)₄)₂] | >99% | mdpi.com |
Oxidative Addition Routes
An alternative synthetic pathway to Copper(II) bis(dithiocarbamate) complexes involves the oxidative addition of a thiuram disulfide to copper metal. mdpi.com Thiuram disulfides, such as tetraethylthiuram disulfide (disulfiram), are the oxidized dimers of dithiocarbamates. This method provides good yields and represents a different approach starting from elemental copper. mdpi.com Similarly, Copper(III) dihalide complexes can be synthesized via the oxidative addition of thiuram disulfides to copper(II) halides (CuX₂). mdpi.com
Ligand Precursor Synthesis from Amines and Carbon Disulfide
The dithiocarbamate ligands themselves are readily prepared from the reaction of a primary or secondary amine with carbon disulfide (CS₂). nih.govnih.govrsc.org This reaction is typically carried out in a basic medium, such as in the presence of sodium hydroxide (B78521) or another strong base, to deprotonate the resulting dithiocarbamic acid and form the stable dithiocarbamate salt. nih.govresearchgate.netscientific.net
For the synthesis of the diethyl-substituted ligand, diethylamine (B46881) is reacted with carbon disulfide. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of CS₂. rsc.org The presence of a base is crucial for driving the reaction to completion by neutralizing the dithiocarbamic acid intermediate, which is generally unstable. rsc.org The resulting sodium diethyldithiocarbamate can then be used directly in the subsequent reaction with a copper(II) salt to form the final complex. nih.govbohrium.com This one-pot synthesis approach is highly efficient. organic-chemistry.orgresearchgate.net
Control of Reaction Conditions and Product Stoichiometry
Control over reaction conditions is essential for achieving high yields and purity of the desired copper dithiocarbamate complex. The stoichiometry between the copper(II) salt and the dithiocarbamate ligand is a critical parameter. A 1:2 molar ratio of copper(II) to the dithiocarbamate ligand is typically employed to ensure the formation of the bis-ligated complex, [Cu(S₂CNR₂)₂]. rsc.orgrsc.orgmdpi.com
The choice of solvent can influence the solubility of reactants and the precipitation of the product. Water is commonly used as it readily dissolves the inorganic copper salts and the alkali metal dithiocarbamate salts, while the resulting copper complex is often insoluble, facilitating its isolation. rsc.orgnih.gov Temperature is not usually a critical factor for the precipitation reaction, which often proceeds rapidly at room temperature. nih.gov However, for specific precursors or desired crystalline products, temperature control and the choice of solvent systems for recrystallization (e.g., dichloromethane/hexanes) can be important. rsc.org
Synthetic Approaches for Related Copper(I) and Copper(III) Dithiocarbamate Species
Dithiocarbamate ligands are known to stabilize copper in both the +1 and +3 oxidation states, in addition to the more common +2 state. mdpi.com Specific synthetic strategies are required to access these related copper dithiocarbamate species.
The oxidation of Copper(II) bis(dithiocarbamate) complexes yields the corresponding Copper(III) species. mdpi.com This transformation can be achieved using various oxidizing agents. The d⁸ Cu(III) complexes, [Cu(S₂CNR₂)₂]⁺, are relatively stable and maintain a square planar coordination geometry. mdpi.com Common oxidants used for this purpose are listed in the table below. mdpi.com
| Oxidizing Agent | Reference |
| Iodine (I₂) | mdpi.com |
| Nitrosonium tetrafluoroborate (B81430) ((NO)BF₄) | mdpi.com |
| Copper(II) perchlorate (B79767) ([Cu(ClO₄)₂]) | mdpi.com |
| Iron(III) chloride (FeCl₃) | mdpi.com |
Reduction Methods for Copper(I) Clusters and Mononuclear Complexes
Copper(I) dithiocarbamate complexes are typically found as multinuclear clusters or as mononuclear species stabilized by co-ligands like phosphines. mdpi.com Direct reduction of Cu(II) dithiocarbamate complexes often leads to the loss of a dithiocarbamate ligand, followed by the formation of Cu(I) clusters. mdpi.comrsc.org
Several methods have been established for the synthesis of tetranuclear Cu(I) clusters of the type [Cu(μ₃-S₂CNR₂)]₄:
Reduction of Cu(II) salts: The reduction of a Cu(II) salt with a reducing agent like hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a dithiocarbamate salt. mdpi.com
Comproportionation: The reaction between a Cu(II) bis(dithiocarbamate) complex and activated copper powder. mdpi.com
Reaction with thiuram disulfides: The addition of a thiuram disulfide to copper powder in an organic solvent. mdpi.com
Mononuclear Copper(I) dithiocarbamate complexes are generally prepared by introducing stabilizing co-ligands, most commonly phosphines (PR₃). These complexes, such as [Cu(S₂CNR₂)(PR₃)₂], can be synthesized by adding phosphines to pre-formed Cu(I) dithiocarbamate clusters or by reacting dithiocarbamate salts with pre-formed copper(I)-phosphine complexes like [(Ph₃P)₂Cu(NO₃)]. mdpi.comrsc.orgrsc.org
Oxidation Methods for Copper(III) Complexes
Copper(II) bis(dithiocarbamate) complexes are notable for their relatively low oxidation potentials, which makes the corresponding Copper(III) complexes readily accessible. mdpi.com The oxidation from the d⁹ Cu(II) state to the d⁸ Cu(III) state is a chemically and electrochemically reversible process. rsc.orgrsc.org The resulting [Cu(S₂CN(C₂H₅)₂)₂]⁺ cation is relatively stable, particularly in the solid state, and retains the square planar coordination geometry of the parent Cu(II) complex. mdpi.com A notable structural change upon oxidation is the shortening of the Cu–S bond lengths by approximately 0.1 Å. dntb.gov.ua
A variety of chemical oxidizing agents can be employed to achieve this transformation. The choice of oxidant can influence the nature of the counter-anion in the resulting Cu(III) salt. These oxidation reactions are typically carried out in organic solvents.
Commonly used oxidizing agents include:
Halogens: Iodine (I₂) and Bromine (Br₂) are effective oxidants. mdpi.com
Metal Salts: Salts of metals in high oxidation states, such as iron(III) chloride (FeCl₃), or copper salts with non-coordinating anions like copper(II) perchlorate ([Cu(ClO₄)₂]) and copper(II) tetrafluoroborate ([Cu(BF₄)₂]), are frequently used. mdpi.com
Other Reagents: Nitrosonium tetrafluoroborate ((NO)BF₄) and polyoxometalates have also been successfully utilized to generate the Cu(III) species. mdpi.com
Electrochemical methods, such as cyclic voltammetry, can also achieve the reversible oxidation of the Cu(II) complex to the Cu(III) cation, allowing for the study of the redox properties of the compound. rsc.org The stability and accessibility of the Cu(III) oxidation state are attributed to the ability of the "soft" dithiocarbamate ligands to effectively delocalize the positive charge of the high-valent metal center.
Table 2: Common Oxidizing Agents for the Synthesis of Copper(III) Bis(O,O'-diethyldithiocarbamate) Complexes
| Oxidizing Agent | Formula | Typical Product | Reference |
|---|---|---|---|
| Iron(III) Chloride | FeCl₃ | [Cu(S₂CN(C₂H₅)₂)₂][FeCl₄] | mdpi.com |
| Copper(II) Perchlorate | [Cu(ClO₄)₂] | [Cu(S₂CN(C₂H₅)₂)₂][ClO₄] | mdpi.com |
| Iodine | I₂ | [Cu(S₂CN(C₂H₅)₂)₂][Iₓ]⁻ | mdpi.com |
| Nitrosonium Tetrafluoroborate | (NO)BF₄ | [Cu(S₂CN(C₂H₅)₂)₂][BF₄] | mdpi.com |
| Copper(II) Tetrafluoroborate | [Cu(BF₄)₂] | [Cu(S₂CN(C₂H₅)₂)₂][BF₄] | mdpi.com |
Structural Characterization and Analysis of Copper Ii Bis O,o Diethyldithiocarbamate
Advanced Crystallographic Investigations
Crystallographic studies are paramount in defining the precise molecular geometry and the packing of molecules in the solid state. For Copper(II) Bis(O,O'-diethyldithiocarbamate), single-crystal X-ray diffraction has been the primary tool for these investigations, revealing a wealth of structural information.
Single Crystal X-ray Diffraction Analysis of Coordination Geometries (Distorted Square Planar, Trigonal Bipyramidal)
Single-crystal X-ray diffraction analysis of Copper(II) bis(O,O'-diethyldithiocarbamate) reveals that the copper(II) center can adopt different coordination geometries depending on the crystalline environment. In its monomeric form, the complex typically exhibits a distorted square planar geometry. nih.gov The copper ion is chelated by two diethyldithiocarbamate (B1195824) ligands, with each ligand coordinating through its two sulfur atoms. This results in a CuS₄ core.
However, the solid-state structure is often characterized by the formation of weakly bound dimers. nih.gov In these dimeric structures, a sulfur atom from a neighboring molecule forms a weak axial bond with the copper center of the first molecule. This intermolecular interaction leads to a five-coordinate environment around the copper ion, which is best described as a distorted trigonal bipyramidal geometry. nih.gov
| Parameter | Value |
|---|---|
| Cu-S Bond Lengths | ~2.268(1) Å and ~2.302(1) Å |
| S-Cu-S Bite Angle | ~77.6(1)° |
Analysis of Intermolecular Interactions and Solid-State Supramolecular Architectures (e.g., C···S interactions, polymeric structures)
The solid-state architecture of Copper(II) bis(O,O'-diethyldithiocarbamate) is significantly influenced by a variety of non-covalent intermolecular interactions. These interactions dictate the packing of the molecules in the crystal lattice and can lead to the formation of supramolecular structures.
One of the most prominent intermolecular interactions is the secondary Cu···S interaction, which is responsible for the formation of the dimeric structures discussed previously. nih.gov The distance of these interactions is typically in the range of 2.7–2.9 Å. nih.gov These dimers can further associate through weaker interactions to form more extended structures.
In some cases, these intermolecular forces can lead to the formation of polymeric chains. For instance, in the solid state, four-coordinate subunits can be linked via long-range intermolecular Cu···S interactions, resulting in a pseudo-octahedral geometry around each copper center. nih.gov Additionally, C–H···π interactions between the chelate rings of adjacent molecules are common and contribute to the formation of one- or two-dimensional architectures. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and quantification of different types of intermolecular contacts.
H···H contacts: Arising from the interactions between the hydrogen atoms of the ethyl groups on adjacent molecules. These are generally the most abundant type of contact.
S···H/H···S contacts: Involving the sulfur atoms of the dithiocarbamate (B8719985) ligand and hydrogen atoms of neighboring molecules.
C···H/H···C contacts: Representing interactions between carbon and hydrogen atoms of adjacent molecules.
Spectroscopic Probes for Structural Elucidation
Spectroscopic techniques provide complementary information to crystallographic methods, offering insights into the electronic structure and the local environment of the metal center, particularly in its paramagnetic state.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Copper(II) Centers
The copper(II) ion in this complex has a d⁹ electronic configuration, rendering it paramagnetic with one unpaired electron. This property makes it amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov EPR spectroscopy is a highly sensitive technique for probing the electronic environment of paramagnetic species. The EPR spectrum of Copper(II) bis(O,O'-diethyldithiocarbamate) provides valuable information about the coordination geometry and the nature of the copper-ligand bonding.
The interaction between the unpaired electron spin and the nuclear spin of the copper atom (both ⁶³Cu and ⁶⁵Cu isotopes have a nuclear spin I = 3/2) gives rise to hyperfine splitting in the EPR spectrum. Due to the non-spherical distribution of the unpaired electron's spin density, this interaction is anisotropic, meaning it depends on the orientation of the molecule with respect to the external magnetic field. This anisotropy is described by the hyperfine coupling tensor, A .
A detailed analysis of the anisotropic hyperfine coupling tensor provides a quantitative measure of the distribution of the unpaired electron's spin density between the copper d-orbitals and the ligand orbitals. The principal values of the A tensor (Axx, Ayy, Azz) can be determined from the EPR spectrum.
For bis(N,N-diethyldithiocarbamato) copper(II), theoretical calculations have been performed to determine the principal values of the anisotropic hyperfine coupling tensor. These calculated values are in good agreement with experimental observations. researchgate.net
| Tensor Component | Calculated Value | Observed Value |
|---|---|---|
| Axx | 48.0 | 48.0 ± 0.2 |
| Ayy | 43.1 | 45.6 ± 0.3 |
| Azz | -91.1 | -93.5 ± 0.3 |
Data from Keijzers and de Vries, 1972. researchgate.net
The analysis of these tensor components provides deep insights into the electronic ground state of the copper(II) ion and the covalency of the Cu-S bonds.
Single-Crystal EPR Studies
Single-crystal Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure and magnetic properties of paramagnetic species like Copper(II) Bis(O,O'-diethyldithiocarbamate), which contains a Cu(II) center with a d⁹ electronic configuration. semanticscholar.orgmdpi.com Studies on single crystals provide detailed information about the orientation of the g-tensor and the hyperfine coupling tensor (A-tensor) relative to the molecular axes, offering insights into the nature of the metal-ligand bonding and the geometry of the complex. acs.org
The d⁹ electronic configuration of the Cu(II) ion results in one unpaired electron, making the complex amenable to EPR studies. mdpi.com EPR spectra are typically dependent on the solvent when in solution, but vary little in non-coordinating solvents. mdpi.com However, significant variations in coordinating solvents like DMSO suggest the formation of adducts. mdpi.com
EPR studies on copper(II) dithiocarbamate complexes, including the diethyl derivative, have been conducted to understand the influence of the ligand field on the electronic properties of the copper center. acs.orgnih.gov The interaction of the unpaired electron with the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) leads to a characteristic four-line hyperfine splitting in the EPR spectrum. Analysis of the anisotropic g-values and hyperfine coupling constants from single-crystal studies allows for a detailed description of the molecular orbital containing the unpaired electron. researchgate.net
| Parameter | Typical Value Range | Information Provided |
|---|---|---|
| g-tensor components (gₓ, gᵧ, g₂) | g₂ > gₓ, gᵧ ≈ 2.0 - 2.1 | Reflects the symmetry of the ligand field around the Cu(II) ion. |
| A-tensor components (Aₓ, Aᵧ, A₂) | Varies; A₂ is typically the largest | Describes the hyperfine interaction between the electron spin and the copper nuclear spin. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Ligand-Metal Charge Transfer Bands
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing Copper(II) Bis(O,O'-diethyldithiocarbamate). The compound's distinct dark brown coloration is due to a strong absorption band in the visible region of the electromagnetic spectrum. mdpi.com
This intense absorption is a hallmark of dithiocarbamate complexes of copper(II) and is attributed to a ligand-to-metal charge transfer (LMCT) transition. mdpi.commdpi.com Specifically, an electron is excited from a sulfur-based ligand orbital to a vacant d-orbital on the copper(II) center. For Copper(II) Bis(O,O'-diethyldithiocarbamate) in carbon tetrachloride, this band appears at approximately 435 nm with a high molar absorptivity (ε) of around 13,000 dm³ mol⁻¹ cm⁻¹. mdpi.comresearchgate.net This prominent absorption peak has been observed consistently around 440-450 nm in various studies. researchgate.netmdpi.comnih.gov
The position and intensity of this LMCT band are crucial for characterization and for monitoring chemical reactions involving the complex. mdpi.comresearchgate.net The high intensity of the band makes UV-Vis spectroscopy a sensitive method for the determination of copper concentration after complexation with the diethyldithiocarbamate ligand. researchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) support the assignment of the main absorption bands in copper(II) complexes as having significant LMCT character. mdpi.comsemanticscholar.org
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Assignment |
|---|---|---|---|
| ~435 nm | ~13,000 dm³ mol⁻¹ cm⁻¹ | Carbon Tetrachloride | Ligand-to-Metal Charge Transfer (LMCT) |
| ~450 nm | Not specified | Wastewater | DDTC-Cu²⁺ Complex Formation mdpi.comnih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Vibrational Modes
Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for elucidating the coordination mode of the diethyldithiocarbamate (dtc) ligand to the copper(II) ion. The vibrational spectrum of the complex provides a fingerprint that can be compared with that of the free ligand to identify changes upon coordination. researchgate.net
The analysis of the FTIR spectrum focuses on specific regions corresponding to key vibrational modes of the dtc ligand. researchgate.net The C-N stretching vibration (ν(C-N)) and the C-S stretching vibration (ν(C-S)) are particularly informative.
ν(C-N) Stretching: This vibration, often referred to as the "thioureide" band, appears in the 1490-1504 cm⁻¹ region. mdpi.comnih.gov The position of this band provides insight into the partial double bond character of the C-N bond. In the complex, the frequency of this band is typically higher than in the free ligand, indicating an increase in the C-N double bond character upon coordination to the metal. researchgate.net This is due to the delocalization of electrons within the S₂C-N fragment.
ν(C-S) Stretching: The C-S stretching vibrations are found in the 950-1050 cm⁻¹ region. A single, sharp band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are bonded to the copper center. researchgate.net This is the typical coordination mode for this complex, leading to a planar four-membered chelate ring.
Theoretical calculations using Density Functional Theory (DFT) have been employed to assign the experimental vibrational bands and to confirm the planar structure around the Cu(II) ion. researchgate.net The calculated spectra generally show good agreement with experimental FTIR and Raman data. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(C-N) (Thioureide band) | 1490 - 1504 | Indicates the double bond character of the C-N bond and confirms ligand coordination. mdpi.comnih.gov |
| ν(C-S) | 950 - 1050 | A single band suggests symmetric, bidentate coordination of the ligand. researchgate.net |
| ν(Cu-S) | 350 - 450 | Represents the metal-ligand stretching vibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization and Solution Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a challenging technique for the characterization of Copper(II) Bis(O,O'-diethyldithiocarbamate) due to the paramagnetic nature of the Cu(II) ion. mdpi.com The unpaired electron on the d⁹ metal center causes significant broadening and large chemical shifts (paramagnetic shifts) of the NMR signals of the nearby ligand protons, often rendering the spectra uninformative in solution. nih.gov The strong relaxation effects from the copper ion affect all resonance signals of the ligand. nih.gov
Despite these challenges, solid-state NMR (ss-NMR) can be a powerful tool for characterizing such paramagnetic compounds. nih.gov In ss-NMR, the interactions between protons and carbon atoms with the unpaired electron of the copper center can produce spectra with a very wide, non-conventional chemical shift range. nih.gov The analysis of these spectra, often complemented by 2D ss-NMR experiments and theoretical calculations, can provide structural information. nih.gov For instance, cross-polarization contact times must be optimized to observe all ¹³C signals due to the rapid relaxation induced by the copper ion. nih.gov
For solution studies, information is often inferred from related diamagnetic complexes (e.g., of Zn(II) or Cu(I)) or by using specialized NMR techniques designed for paramagnetic molecules. marquette.edu These studies can help to confirm that the solid-state structure is maintained in solution. marquette.edu However, for Copper(II) Bis(O,O'-diethyldithiocarbamate) itself, direct solution ¹H or ¹³C NMR is generally not a primary method for routine structural characterization due to the severe paramagnetic effects.
Electron Diffraction and Gas Phase Structural Studies
Electron diffraction is a valuable technique for determining the molecular structure of compounds in the gas phase, providing information free from intermolecular interactions that are present in the solid state. A gas-phase electron diffraction study of the related compound bis(dimethyldithiocarbamato)copper(II), [Cu(S₂CNMe₂)₂], has shown that the complex maintains its monomeric, square-planar structure in the gas phase. semanticscholar.org
This study provides a model for the expected gas-phase structure of Copper(II) Bis(O,O'-diethyldithiocarbamate). In such a structure, the copper atom is coordinated to the four sulfur atoms of the two bidentate dithiocarbamate ligands. The resulting CuS₄ core is essentially planar. The structural parameters, including bond lengths and angles, determined from these studies are crucial for understanding the intrinsic geometry of the molecule.
| Structural Feature | Description |
|---|---|
| Molecular Structure | Monomeric semanticscholar.org |
| Coordination Geometry | Distorted Square Planar semanticscholar.org |
| Cu-S Bond Lengths | Expected to be in the range of 2.2-2.3 Å, typical for Cu(II)-dithiocarbamate complexes. semanticscholar.org |
| S-Cu-S Bite Angle | The angle within the four-membered chelate ring is expected to be acute (~77-78°). semanticscholar.org |
Morphological Analysis via Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM)
Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are used to investigate the surface topography, morphology, and particle size of solid materials. While these techniques are more commonly applied to nanomaterials derived from single-source precursors like Copper(II) Bis(O,O'-diethyldithiocarbamate), they can also characterize the morphology of the complex itself when prepared under specific conditions. semanticscholar.org
For instance, when used as a precursor for copper sulfide (B99878) nanoparticles, the morphology of the resulting material is analyzed in detail by SEM and HRTEM. semanticscholar.org However, studies on the complex itself have also utilized these techniques. For example, TEM has been used to visualize the Copper(II) Bis(O,O'-diethyldithiocarbamate) complex adsorbed onto gold nanoparticles. mdpi.com The images can reveal the size and distribution of the complex on a substrate. mdpi.com
When analyzing the bulk complex, SEM images would typically reveal the shape and size distribution of the microcrystalline powder, showing features like crystal habit and aggregation. HRTEM could provide further detail on the crystallinity and lattice fringes if the sample consists of well-ordered nanocrystals.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline materials. It is used to identify the crystalline phase, determine the degree of crystallinity, and assess the purity of a synthesized sample of Copper(II) Bis(O,O'-diethyldithiocarbamate). The PXRD pattern is a unique fingerprint of the crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ).
While published experimental PXRD patterns for this specific compound can be scarce, a theoretical pattern can be readily generated if the single-crystal X-ray diffraction data (in the form of a .cif file) is available. researchgate.net This calculated pattern serves as a reference standard for verifying the identity and phase purity of a bulk-synthesized sample. researchgate.net
In materials science applications, PXRD is crucial for tracking the thermal decomposition of Copper(II) Bis(O,O'-diethyldithiocarbamate) when it is used as a single-source precursor. semanticscholar.org For example, the evolution of pure phase copper sulfides (e.g., Cu₉S₅) from the thermolysis of the complex can be monitored by observing the disappearance of the precursor's diffraction peaks and the emergence of new peaks corresponding to the copper sulfide phase. semanticscholar.org
Coordination Chemistry Principles of Copper Ii Bis O,o Diethyldithiocarbamate
Diverse Coordination Modes of Dithiocarbamate (B8719985) Ligands (Chelating, Bridging)
Dithiocarbamate ligands are known for their ability to adopt various coordination modes when binding to metal centers. In the context of copper(II) complexes, the most common mode is as a symmetrical chelate. nih.gov In this arrangement, both sulfur atoms of the dithiocarbamate ligand coordinate to a single copper ion, forming a stable four-membered ring. This bidentate chelation is a primary factor in the stability of many metal dithiocarbamate complexes. researchgate.net
Beyond simple chelation, dithiocarbamate ligands can also act as bridging ligands, connecting two or more metal centers. This bridging can occur in a few ways, including an anisobidentate mode where one sulfur atom is shared between two metal ions. nih.gov This bridging capability is crucial in the formation of dimeric and polymeric structures. acs.org For instance, in some solid-state structures, dithiocarbamate ligands can bridge copper centers, leading to the aggregation of square-planar complexes into dimers or polymers. acs.org
Electronic Configuration and Paramagnetism of Copper(II) Centers (d⁹ system)
The copper(II) ion in bis(O,O'-diethyldithiocarbamate) complexes possesses a d⁹ electronic configuration. mdpi.comresearchgate.net This means that in its d-orbital shell, there are nine electrons. According to crystal field theory, in a square-planar or distorted octahedral environment, this configuration results in a single unpaired electron. mdpi.comresearchgate.net
The presence of this unpaired electron renders copper(II) dithiocarbamate complexes paramagnetic. mdpi.comresearchgate.net Experimental measurements of the magnetic susceptibility for these complexes typically fall in the range of 1.6–1.9 Bohr magnetons (BM), which is consistent with the theoretical spin-only value for a single unpaired electron. mdpi.com This inherent paramagnetism makes these complexes amenable to study by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which provides detailed information about the electronic environment of the copper(II) center. mdpi.comresearchgate.net
Geometric Isomerism and Structural Flexibility of Copper(II) Dithiocarbamate Complexes
The coordination sphere around the copper(II) center in bis(dithiocarbamate) complexes exhibits significant structural flexibility. While a square-planar geometry is commonly adopted, distortions from this ideal geometry are frequent. mdpi.com This flexibility can lead to the existence of different geometric isomers.
For example, in some monomeric structures, the two dithiocarbamate ligands can be twisted relative to each other, deviating from a perfectly planar arrangement. acs.org This distortion can be influenced by the steric bulk of the substituents on the nitrogen atom of the dithiocarbamate ligand and by packing forces in the crystal lattice. rsc.org The ability of the copper(II) center to accommodate coordination numbers greater than four also contributes to this structural diversity, allowing for the formation of five-coordinate or even six-coordinate species through intermolecular interactions. acs.org
Formation of Monomeric and Dimeric Species in Solid State
In the solid state, copper(II) bis(O,O'-diethyldithiocarbamate) can exist as either discrete monomeric units or as associated dimeric species. mdpi.comresearchgate.net In the monomeric form, the copper(II) center is typically four-coordinate with a distorted square-planar geometry. mdpi.comresearchgate.net
However, due to the tendency of copper(II) to expand its coordination sphere, these monomeric units can associate to form dimers. acs.orgnih.gov This dimerization is often facilitated by weak intermolecular Cu···S interactions, where a sulfur atom from one monomeric unit coordinates to the copper center of a neighboring unit. mdpi.comresearchgate.net In these dimeric structures, the copper center becomes five-coordinate, adopting a distorted trigonal bipyramidal or square pyramidal geometry. mdpi.comresearchgate.net The formation of either monomers or dimers in the solid state is influenced by the nature of the substituents on the dithiocarbamate ligand and the crystallization conditions. rsc.org For instance, the complex with diethanolamine-based ligands has been reported in two polymorphic forms with significantly different Cu···S separations, both existing as discrete dimers. acs.org
| Species Type | Coordination Geometry of Cu(II) | Key Interactions | Reference |
| Monomer | Distorted Square Planar | Intramolecular Cu-S bonds | mdpi.com |
| Dimer | Distorted Trigonal Bipyramidal | Intermolecular Cu···S interactions | researchgate.net |
Mixed-Valence Copper Dithiocarbamate Complexes
The dithiocarbamate ligand is adept at stabilizing copper in various oxidation states, including +1, +2, and +3. nih.gov This versatility allows for the formation of a rich variety of mixed-valence copper dithiocarbamate complexes, primarily involving Cu(I)-Cu(II) and Cu(II)-Cu(III) species. mdpi.com
Mixed-valence Cu(I)-Cu(II) complexes are often coordination polymers. mdpi.comdntb.gov.ua For example, a one-dimensional coordination polymer with a [Cu(I)₄Cu(II)Br₄(Cy₂dtc)₂]n chain structure has been synthesized. dntb.gov.uaresearchgate.net These complexes can exhibit interesting electronic and magnetic properties arising from the interaction between the different copper oxidation states.
Mixed-valence Cu(II)-Cu(III) complexes are also well-documented. mdpi.com Chemical oxidation of dinuclear copper(II) dithiocarbamate macrocycles can lead to the formation of mixed-valence tetranuclear copper(II)/copper(III) catenanes. nih.gov The difference in Cu-S bond lengths can be used to distinguish between the Cu(II) and Cu(III) centers in these mixed-valence structures, with the Cu(III)-S bonds being shorter. mdpi.com
Ligand Lability and Substitution Dynamics in Solution
In solution, the dithiocarbamate ligands in copper(II) complexes are known to be labile. mdpi.com This means that the ligands can readily exchange with other ligands present in the solution. This lability has implications for the stability of mixed-ligand complexes. For instance, attempts to synthesize complexes with two different dithiocarbamate ligands often result in a mixture of the homoleptic species due to rapid ligand scrambling in solution. mdpi.com
Theoretical and Computational Investigations on Copper Ii Bis O,o Diethyldithiocarbamate
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a principal method for investigating the electronic properties and optimizing the molecular geometry of transition metal complexes. It offers a balance between computational cost and accuracy, making it suitable for systems like Copper(II) Bis(O,O'-diethyldithiocarbamate). DFT calculations are instrumental in validating experimental results, such as those from single-crystal X-ray diffraction, and in predicting properties that are difficult to measure experimentally researchgate.net.
DFT calculations have been employed to determine the electronic nature and band gap energies of copper dithiocarbamate (B8719985) complexes. Studies on similar compounds, such as N-butyl-N-phenyl dithiocarbamate ([Cu(L¹)₂]) and N-ethyl-N-ethanol dithiocarbamate ([Cu(L²)₂]), have shown them to be semiconductors with indirect bandgaps researchgate.net. The calculated band gap energies for these related complexes were 0.821 eV and 0.879 eV, respectively researchgate.net. These values indicate that such complexes have semiconductor properties, a crucial aspect for their potential application in electronic devices. The d⁹ electronic configuration of the Cu(II) center renders the complex paramagnetic mdpi.comresearchgate.net.
Table 1: Calculated Band Gap Energies for Similar Copper(II) Dithiocarbamate Complexes
| Compound | Calculated Band Gap (eV) | Type |
|---|---|---|
| [Cu(N-butyl-N-phenyl dithiocarbamate)₂] | 0.821 | Indirect |
| [Cu(N-ethyl-N-ethanol dithiocarbamate)₂] | 0.879 | Indirect |
Data sourced from reference researchgate.net.
Partial Density of States (PDOS) analysis is a powerful tool derived from DFT calculations that helps to understand the contribution of different atomic orbitals to the molecular orbitals of the complex. For copper(II) dithiocarbamate complexes, PDOS analysis reveals the nature of bonding and the relative stability of the molecule. For instance, in a comparative study of two different copper(II) dithiocarbamate complexes, the PDOS showed that the complex containing an ethanol (B145695) group ([Cu(L²)₂]) was more stable than the one with a butylphenyl group ([Cu(L¹)₂]), a stability attributed to the contribution of the s-states of the oxygen atom researchgate.net. This analysis is crucial for understanding how different substituents on the dithiocarbamate ligand can tune the electronic properties and stability of the copper complex.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to model the electronic absorption spectra of molecules. For Copper(II) Bis(O,O'-diethyldithiocarbamate), these calculations can predict the energies and intensities of electronic transitions, which can then be compared with experimental UV-Vis spectra mdpi.comnih.govscirp.org.
The characteristic brown color of Copper(II) Bis(O,O'-diethyldithiocarbamate) is due to an intense absorption band in the visible region mdpi.com. Experimental UV-Vis absorption spectra show a prominent peak at approximately 450 nm mdpi.comnih.gov. This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition mdpi.comscirp.org. DFT and TD-DFT calculations have been successfully used to assign the bands observed in the electronic spectra of various copper complexes, confirming the nature of these transitions scirp.orgresearchgate.net. For example, DFT calculations using a polarizable continuum model (PCM) have been used to simulate the spectra of the DDTC-Cu²⁺ complex, showing good agreement with experimental data mdpi.comnih.gov.
Table 2: Key Spectroscopic Feature of Copper(II) Diethyldithiocarbamate (B1195824)
| Spectroscopic Feature | Wavelength (nm) | Assignment |
|---|---|---|
| Major UV-Vis Absorption Peak | ~450 | Ligand-to-Metal Charge Transfer (LMCT) |
Quantum Chemical Approaches to Hyperfine Coupling Tensor Calculation (e.g., Extended Hückel Method)
The paramagnetic nature of the d⁹ Cu(II) ion makes Copper(II) Bis(O,O'-diethyldithiocarbamate) amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy mdpi.comresearchgate.net. A key aspect of interpreting EPR spectra is the calculation of the g-tensor and the hyperfine coupling tensor (A).
The iterative Extended Hückel Method (EHM) has been successfully applied to calculate the anisotropic hyperfine coupling tensors for the copper atom in bis(N,N-diethyldithiocarbamato) copper(II) ru.nl. This method provides a general formula for the elements of the tensor, considering all possible electron excitations ru.nl. The calculations yielded principal values for the hyperfine coupling tensor and direction cosines of the principal axes that are in very good agreement with experimentally observed data ru.nlacs.org. The average difference between the observed and calculated directions of the principal axes was found to be a satisfactory 4.9°, demonstrating the utility of the Extended Hückel Method for these systems ru.nl. These theoretical calculations are crucial for accurately interpreting complex EPR spectra and understanding the distribution of the unpaired electron within the molecule ru.nlias.ac.in.
Theoretical Prediction of Coordination Geometries in Different Media (Polar and Non-Polar Solvents)
The coordination geometry of Copper(II) Bis(O,O'-diethyldithiocarbamate) can be influenced by its environment. In the solid state, the complex typically adopts a distorted square planar geometry mdpi.comresearchgate.net. Computational methods, particularly DFT incorporating a Polarizable Continuum Model (PCM), can predict how this geometry might change in different solvents mdpi.comnih.gov.
EPR spectroscopic studies have shown that the spectra of the complex are somewhat solvent-dependent, with little variation in non-coordinating, non-polar solvents mdpi.com. However, in polar, coordinating solvents such as Dimethyl sulfoxide (B87167) (DMSO), significant variations in the EPR spectra are observed. This suggests the formation of an adduct where solvent molecules may coordinate to the copper center, potentially altering the geometry from square planar towards a square pyramidal or octahedral configuration mdpi.com. Computational models can simulate these solvent-adduct interactions to predict the most stable coordination geometries in solution. For instance, DFT calculations using PCM have been employed to model the complex in different environments, providing insights into solvent effects on its structure and spectroscopic properties mdpi.comnih.gov.
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry offers significant insights into the reactivity and potential reaction mechanisms of copper complexes. For Copper(II) Bis(O,O'-diethyldithiocarbamate), this includes studying its redox behavior and decomposition pathways. The complex can be oxidized to form stable Cu(III) species and reduced to Cu(I) species mdpi.comacs.org.
Computational studies can model the thermodynamics and kinetics of these redox processes. For example, cyclic voltammetry studies on similar copper(II) dithiocarbamate complexes show a reduction process to Cu(I) acs.org. This process is often irreversible, suggesting that the reduction is accompanied by a change in the coordination sphere, such as the loss of a dithiocarbamate ligand, which can be modeled computationally mdpi.com. Theoretical studies can also investigate decomposition pathways. The thermal decomposition of these complexes is a key step in their use as single-source precursors for copper sulfide (B99878) nanomaterials. Computational modeling can help to elucidate the mechanism of this decomposition, which is thought to proceed via Cu(I) intermediates acs.org. Furthermore, DFT has been used to explore the mechanisms of other copper-catalyzed reactions, such as Ullmann-type couplings, which can proceed via single-electron transfer (SET) or atom transfer (AT) pathways, providing a framework for understanding the reactivity of copper complexes in general nih.gov.
Electrochemical Behavior and Redox Properties of Copper Dithiocarbamate Complexes
Oxidation and Reduction Potentials of Copper(II) Bis(diethyldithiocarbamate)
The redox potentials of copper(II) bis(diethyldithiocarbamate) and related complexes are influenced by factors such as the nature of the substituents on the dithiocarbamate (B8719985) ligand and the solvent used. mdpi.com These potentials determine the ease with which the complex can undergo oxidation or reduction.
The oxidation of [Cu(S₂CNR₂)₂] to the corresponding Cu(III) species, [Cu(S₂CNR₂)₂]⁺, and its reduction to the Cu(I) species, [Cu(S₂CNR₂)₂]⁻, are key electrochemical processes. victoria.ac.nz For instance, the oxidation potential for [Cu(S₂CNCy₂)₂] is reported as 0.57 V, while for [Cu(S₂CNPh₂)₂] it is 0.71 V. mdpi.com Similarly, the reduction potential for [Cu(S₂CNPh₂)₂] is -0.26 V, compared to -0.49 V for the dicyclohexyl derivative. mdpi.com These variations highlight the electronic influence of the R groups on the central copper atom.
Redox Potentials of Selected Copper(II) Bis(dithiocarbamate) Complexes
| Complex | Oxidation Potential (V) | Reduction Potential (V) | Reference |
|---|---|---|---|
| [Cu(S₂CNCy₂)₂] | 0.57 | -0.49 | mdpi.com |
| [Cu(S₂CNPh₂)₂] | 0.71 | -0.26 | mdpi.com |
Accessible Oxidation States of Copper in Dithiocarbamate Systems (Cu(I), Cu(II), Cu(III))
A defining feature of copper dithiocarbamate complexes is the accessibility of three distinct oxidation states for the copper center: Cu(I), Cu(II), and Cu(III). victoria.ac.nznih.gov The dithiocarbamate ligands are effective at stabilizing copper in these various states, which is fundamental to their diverse chemical reactivity. victoria.ac.nz
Cu(II) : This is the most common and stable oxidation state for these complexes, with a d⁹ electronic configuration, making them paramagnetic. victoria.ac.nz
Cu(III) : The oxidation of Cu(II) bis(dithiocarbamate) complexes yields the corresponding Cu(III) species. victoria.ac.nz These d⁸ complexes are relatively stable and typically adopt a square planar geometry. victoria.ac.nzmdpi.com The formation of Cu(III) complexes is often achieved using oxidizing agents like halogens or other metal salts. mdpi.com
Cu(I) : The reduction of the Cu(II) complex leads to the formation of a Cu(I) species. victoria.ac.nz These d¹⁰ complexes are less stable and can undergo structural rearrangements, often losing a dithiocarbamate ligand to form cluster compounds. victoria.ac.nz
The interconversion between these oxidation states is a key aspect of their electrochemical behavior and their role in various chemical and biological processes. victoria.ac.nz
Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) Studies
Cyclic voltammetry is a widely used technique to investigate the redox properties of copper dithiocarbamate complexes. rsc.orgresearchgate.net CV studies reveal the potentials at which oxidation and reduction events occur and provide insights into the reversibility of these processes. For copper(II) bis(diethyldithiocarbamate) and its analogues, CV typically shows a quasi-reversible one-electron oxidation to the Cu(III) state and a quasi-reversible one-electron reduction to the Cu(I) state. victoria.ac.nz The quasi-reversibility of the reduction step is often attributed to the structural rearrangement from a square planar Cu(II) complex to a tetrahedral Cu(I) complex. victoria.ac.nz
Square wave voltammetry (SWV) is another potentiodynamic method that offers high sensitivity and is effective in minimizing background charging currents. While specific SWV studies on Copper O,O'-diethyl bis(dithiocarbonate) are not extensively detailed in the provided context, the principles of the technique suggest it would be a valuable tool for studying its redox behavior, potentially offering better resolution and lower detection limits compared to CV for certain applications. nih.gov
Electrochemical Impedance Spectroscopy (EIS) Investigations
Electrochemical impedance spectroscopy is a powerful technique for studying the interfacial properties of electrochemical systems. In the context of copper and its interactions with diethyldithiocarbamate (B1195824), EIS has been employed to investigate the inhibitive effects of diethyldithiocarbamate on copper corrosion. sapub.org These studies analyze the impedance spectra by fitting the data to equivalent circuit models to understand the processes occurring at the electrode-solution interface, such as charge transfer resistance and double-layer capacitance. sapub.orgresearchgate.net The adsorption of diethyldithiocarbamate on the copper surface can be characterized by changes in these impedance parameters. sapub.org For instance, an increase in charge transfer resistance upon the addition of diethyldithiocarbamate indicates the formation of a protective layer that inhibits the corrosion process. sapub.org
Polarographic and Voltammetric Measurements of Dithiocarbamate Systems
Polarography and other voltammetric techniques have been historically important in the study of dithiocarbamate complexes. acs.org These methods are useful for both qualitative and quantitative analysis. Polarographic measurements can reveal the existence of soluble metal-dithiocarbamate complex species in solution. acs.org The electrochemical behavior of diethyldithiocarbamate itself has been studied using polarography, providing a basis for understanding its interactions with metal ions like copper. acs.org Voltammetric methods, in general, are crucial for determining the redox potentials and understanding the electron transfer kinetics of these systems.
Redox Interplay with Environmental and Biological Species
The redox activity of copper dithiocarbamate complexes is central to their interactions with various environmental and biological molecules.
In biological systems, copper(II) bis(diethyldithiocarbamate) can interact with species such as superoxide (B77818) dismutase, where it has been shown to react with the Cu(II) center of the enzyme. nih.gov Furthermore, these complexes can react with nitric oxide, leading to the reduction of the Cu(II) center to Cu(I). researchgate.net This reactivity is significant given the biological roles of both copper and nitric oxide. The lipophilicity of copper-dithiocarbamate complexes can influence their ability to promote lipid peroxidation, highlighting a mechanism of potential biological impact. disulfiramforlyme.com
From an environmental perspective, the formation of copper diethyldithiocarbamate complexes is utilized for the determination of copper in various samples, including those with interfering elements like nickel, cobalt, and iron. The strong chelating ability of diethyldithiocarbamate allows for the selective complexation of copper, even in the presence of other metal ions. mdpi.com The redox properties of the complex are fundamental to the analytical techniques employed for its detection and quantification. mdpi.com
Advanced Applications in Materials Science Through Single Source Precursors
Utilization of Copper Dithiocarbamates as Single-Source Precursors (SSPs)
Copper dithiocarbamates are widely employed as SSPs for the synthesis of nanoscale copper sulfides (CuxS). mdpi.comkcl.ac.uksemanticscholar.org These complexes, including Copper O,O'-diethyl bis(dithiocarbonate), offer a versatile and straightforward pathway to produce a range of copper sulfide (B99878) stoichiometries. mdpi.com The use of a single-source precursor simplifies the synthetic process by providing the essential elements—copper and sulfur—within one molecule, which decomposes under specific conditions to yield the desired nanomaterial. semanticscholar.orgresearchgate.net This method is particularly advantageous for producing quantum dots (QDs). rsc.orgresearchgate.net
The thermal decomposition of copper dithiocarbamate (B8719985) SSPs is a well-established method for synthesizing nanoscale copper sulfides. semanticscholar.org The relatively weak C–S bonds within the dithiocarbamate ligand facilitate this decomposition. semanticscholar.org For instance, the decomposition of [Cu(S2CNEt2)2] in an oleylamine (B85491) (OLA) solution via a hot-injection method at 300 °C has been shown to produce Cu1.8S nanomaterials. researchgate.netrsc.org Similarly, decomposition of the same precursor in a trioctylphosphine (B1581425) (TOP) and trioctylphosphine oxide (TOPO) mixture at 250 °C yields Cu1.8S quantum dots. researchgate.netrsc.org The choice of the precursor and the reaction system provides a tunable route to various stoichiometries of copper sulfide. mdpi.com
Different phases of copper sulfide, such as covellite (CuS) and digenite (Cu1.8S), can be selectively synthesized by carefully controlling the reaction conditions and the specific copper dithiocarbamate precursor used. rsc.org For example, researchers have successfully prepared covellite (CuS) nanoparticles by thermolyzing a bis(thiomorpholinyldithicarbamate)Cu(II) complex at 130°C. researchgate.net The resulting nanoparticles were confirmed as pure hexagonal covellite. researchgate.net In another study, the thermolysis of copper(II) piperidine (B6355638) dithiocarbamate at 120 °C produced covellite (CuS), while at higher temperatures of 180 °C and 220 °C, the digenite (Cu9S5) phase was formed. researchgate.net
The use of copper dithiocarbamate SSPs allows for precise control over the phase, particle size, and morphology of the resulting nanomaterials. mdpi.comkcl.ac.uksemanticscholar.org These parameters are critical as they directly influence the material's properties. Factors such as the decomposition temperature, reaction time, and the presence of capping agents play a significant role in determining the final characteristics of the nanoparticles. rsc.orgscispace.com
For instance, the thermolysis of a bis(O-ethylxanthato)copper(II) complex in oleylamine consistently produced the pure Digenite phase (Cu9S5) under various reaction conditions. researchgate.net However, by altering the growth temperature and time, significant changes in the size and shape of the crystallites were observed. researchgate.net Similarly, the decomposition of [Cu(S2CNBu2)2] via hot-injection into a mixture of oleylamine, octadecane, and dodecanethiol at 190 °C resulted in Cu1.75S nanocrystals with an average diameter of 9 nm. rsc.org The choice of precursor also has a direct impact; for example, using N-alkyldithiocarbamatecopper(II) complexes with varying alkyl chain lengths in a wet chemical method allowed for the tuning of particle size. researchgate.net
The morphology of the nanoparticles can also be controlled. Studies have shown that the thermolysis of copper(II) piperidine dithiocarbamate can produce a mixture of hexagonal, triangular, and spherical shapes. researchgate.net The dithiocarbamate ligands themselves can also act as capping agents, creating a physical barrier that prevents the agglomeration of nanoparticles. semanticscholar.org
By controlling the phase, size, and morphology of copper sulfide nanomaterials, it is possible to tune their physical properties to suit specific applications. mdpi.comkcl.ac.uksemanticscholar.org The optical and electrical properties of these materials are highly dependent on their stoichiometry and morphology. semanticscholar.org For example, copper sulfide nanoparticles are p-type semiconductors with band gaps around 1.2 eV and can exhibit quantum confinement effects, which are size-dependent. rsc.orgresearchgate.net
The ability to produce pure phase materials with different stoichiometries is a key advantage of using copper dithiocarbamate SSPs. semanticscholar.org The band gap of the synthesized nanoparticles can be controlled, which in turn affects their optical absorption and emission characteristics. For instance, CuS nanoparticles capped with hexadecylamine (B48584) (HDA) showed blue-shifted absorption band edges due to quantum size effects. mdpi.com The photoluminescence spectra of these nanoparticles exhibited red-shifted emission curves relative to their absorption, a phenomenon also attributed to their small crystallite sizes. mdpi.com This tunability is crucial for applications in areas such as photocatalysis and optoelectronics.
Preparation of Ternary and Multinary Sulfide Nanomaterials
The utility of dithiocarbamate complexes as SSPs extends to the synthesis of more complex ternary and multinary sulfide nanomaterials. rsc.org By co-thermolysis of different metal dithiocarbamate precursors, it is possible to create materials containing multiple metals in a single nanocrystal. This approach provides a facile route to a range of copper-containing ternary sulfides. semanticscholar.org
For example, the co-thermolysis of [SnClBu(S2CNMePh)] and [Cu(S2CNEtPh)2] in varying molar ratios has been used to produce different copper tin sulfides. semanticscholar.org When an equimolar ratio of the two SSPs is used, pure Cu2SnS3 is formed. semanticscholar.org By increasing the proportion of the copper precursor, other phases can be accessed. semanticscholar.org Similarly, ternary sulfides of iron-copper have been synthesized using di-isobutyl-dithiocarbamate complexes as SSPs. rsc.orgscispace.com The decomposition of these precursors in oleylamine has proven to be a successful method for creating these complex nanomaterials. scispace.com However, attempts to create iron-indium and iron-zinc sulfides using this method were not successful, resulting in mixtures of binary metal sulfides. rsc.orgnih.gov
Methodologies for Thermal Decomposition and Wet Chemical Synthesis of Nanoparticles
Several methodologies are employed for the synthesis of nanoparticles from copper dithiocarbamate SSPs, with thermal decomposition and wet chemical synthesis being the most prominent.
Thermal Decomposition: This is a widely used technique that involves heating the SSP in a coordinating solvent or in the solid state. mdpi.comsemanticscholar.org Common methods include:
Heat-up (HU) Synthesis: In this method, the SSP is dissolved in a high-boiling point solvent and the temperature is gradually raised to the decomposition point. researchgate.netrsc.org
Hot-Injection (HI) Synthesis: This technique involves the rapid injection of the precursor solution into a hot solvent, which induces rapid nucleation and growth of nanoparticles. researchgate.netrsc.org This method is often used to produce monodispersed nanoparticles. nih.gov
Dry Thermolysis: This involves heating the solid precursor under an inert atmosphere to induce decomposition. For example, heating a powdered sample of a copper diaryl-dithiocarbamate complex to 450 °C under argon produced worm-like nanoparticles. rsc.org
The choice of solvent, temperature, and method can significantly influence the characteristics of the resulting nanoparticles. researchgate.netrsc.org Oleylamine is a commonly used solvent in these syntheses. researchgate.netrsc.org
Wet Chemical Synthesis: This approach involves the chemical conversion of the precursor to the desired nanomaterial in a solution at relatively lower temperatures, often without the need for thermal decomposition. researchgate.net For instance, copper sulfide nanoparticles have been synthesized by reacting N-alkyldithiocarbamatecopper(II) complexes with sodium borohydride (B1222165) in an ethanol (B145695) solution. researchgate.net This method allows for the synthesis of nanoparticles capped with dithiocarbamate ligands, which helps in controlling the particle size. researchgate.net Wet chemical methods can also involve precipitation techniques. For example, stable CuO nanofluids have been prepared by a wet chemical method involving the precipitation of copper hydroxide (B78521) followed by its conversion to CuO. nih.govnih.gov
Catalytic Applications and Organic Transformations Involving Copper Ii Bis O,o Diethyldithiocarbamate
Role of Dithiocarbamates as Catalysts in Organic Synthesis
Dithiocarbamate (B8719985) complexes, in general, serve as versatile catalysts in a range of organic reactions. Their applications extend to polymerization and various organic transformations. One notable application is in the synthesis of propargylamines via A3 coupling reactions, where dithiocarbamate-functionalized catalysts have demonstrated good performance. mdpi.com The catalytic utility of these compounds is a significant area of research, with metal complexes often exhibiting greater potency than the free dithiocarbamate ligands. mdpi.com
The general synthesis of dithiocarbamate compounds, which are precursors to these catalysts, is commonly achieved through the reaction of carbon disulfide with a primary or secondary amine. mdpi.com This straightforward synthesis contributes to their accessibility and widespread investigation in catalytic applications.
Mechanisms of Catalytic Activity in Specific Reactions (e.g., A3 coupling reaction)
The A3 coupling reaction, a three-component reaction involving an aldehyde, an alkyne, and an amine, is a key method for synthesizing propargylamines. When catalyzed by copper(II) dithiocarbamate complexes, the mechanism is believed to involve an initial reduction of the copper(II) center to a catalytically active copper(I) species.
A proposed mechanism for copper-catalyzed A3 coupling reactions involves the following key steps:
Formation of a Copper(I)-acetylide intermediate : The active Cu(I) catalyst reacts with the terminal alkyne to form a copper(I)-acetylide species.
Formation of an Iminium Ion : Concurrently, the aldehyde and amine react to form an iminium ion intermediate.
Nucleophilic Attack : The copper(I)-acetylide then acts as a nucleophile, attacking the iminium ion.
Product Formation and Catalyst Regeneration : This attack leads to the formation of the propargylamine (B41283) product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue.
In some systems, the reaction mechanism is described as proceeding through the formation of an iminium ion intermediate followed by C-H activation. mdpi.com The specific role of the dithiocarbamate ligand is to stabilize the copper center and modulate its reactivity throughout the catalytic cycle.
Application in Group Transfer Radical Cyclization Reactions
While copper compounds are known to catalyze atom transfer radical cyclization (ATRC) reactions, specific documented applications of Copper(II) bis(O,O'-diethyldithiocarbamate) in group transfer radical cyclization reactions are not extensively detailed in the provided search results. However, the broader field of radical cyclizations often utilizes transition metal catalysts to mediate the formation of cyclic organic structures. For instance, copper-catalyzed radical cyclization of N-phenylpent-4-enamides has been shown to produce γ-lactams through a process involving an amidyl radical intermediate. mdpi.com A study on dithiocarbamate group transfer cyclization reactions of carbamoyl (B1232498) radicals has been reported, although it does not specify the use of a copper catalyst. nih.gov
Synthesis of Dithiocarbamate-Functionalized Organic Compounds
Dithiocarbamates themselves can be utilized as precursors in the synthesis of various organic compounds. For example, light-catalyzed reactions of dithiocarbamates in solvents like cyclohexane (B81311) or chlorobenzene (B131634) can lead to the formation of dithiocarbamate-containing lactams. mdpi.com The presence of the dithiocarbamate moiety in the product makes it suitable for further applications. mdpi.com Another example is the use of diethyldithiocarbamate (B1195824) in the synthesis of the natural product ferrugine. mdpi.com
While Copper(II) bis(O,O'-diethyldithiocarbamate) is a stable complex, its direct catalytic use to introduce the diethyldithiocarbamate functional group onto other organic molecules is not a primary application described in the provided context. Instead, the complex is more recognized for catalyzing reactions where the dithiocarbamate ligand remains coordinated to the copper center, influencing its catalytic activity. The synthesis of the catalyst itself, Copper(II) bis(O,O'-diethyldithiocarbamate), is a straightforward precipitation reaction when aqueous solutions of a suitable Cu(II) salt and a diethyldithiocarbamate salt are combined. researchgate.net
Mechanistic Research on Interactions in Biological Systems
Investigation of Cellular Accumulation and Intracellular Fate of Copper(II) Bis(diethyldithiocarbamate)
Research into the cellular pharmacokinetics of Copper(II) bis(diethyldithiocarbamate) reveals a rapid and significant accumulation within cells. nih.govresearchgate.net Studies conducted on vascular endothelial cells have demonstrated that the intracellular concentration of this copper complex is substantially higher than that achieved with equivalent concentrations of inorganic copper ions, such as Cu(II) and Cu(I). nih.gov
Modulation of Intracellular Metal Homeostasis by Dithiocarbamate (B8719985) Ligands
Dithiocarbamates are well-established as potent metal-chelating agents, a property that underpins their ability to modulate the homeostasis of intracellular metals. nih.govnih.gov These ligands can form stable complexes with a wide range of transition metals. nih.govsysrevpharm.org The diethyldithiocarbamate (B1195824) ligand can function as a copper ionophore, binding to copper ions in the extracellular environment, facilitating their transport across the lipophilic cell membrane, and subsequently releasing them into the intracellular space. nih.gov This process can lead to a significant increase in the intracellular concentration of bioavailable copper, disrupting the cell's tightly regulated copper balance. nih.gov
Maintaining metal homeostasis is critical for cellular function, as excesses can lead to cytotoxicity and oxidative stress, while deficiencies can impair the function of essential metalloenzymes. frontiersin.org The ability of dithiocarbamate ligands to alter the concentration and distribution of metal ions like copper is a key aspect of their biological activity. nih.govfrontiersin.org
Activation of Transcription Factors (e.g., Nrf2) and Downstream Gene Expression
A significant molecular effect of Copper(II) bis(diethyldithiocarbamate) is the potent activation of the transcription factor NF-E2-related factor 2 (Nrf2). nih.govresearchgate.net Nrf2 is a master regulator of the cellular antioxidant response. nih.gov Upon exposure to the copper complex, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. nih.govresearchgate.net
This activation leads to the upregulation of a suite of protective genes. researchgate.net Key downstream proteins whose expression is induced include:
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, playing a critical role in cytoprotection against oxidative stress. nih.govresearchgate.net
NAD(P)H quinone oxidoreductase 1 (NQO1): A phase II detoxifying enzyme that protects cells from redox cycling and oxidative stress. nih.govresearchgate.net
γ-glutamylcysteine synthetase: The rate-limiting enzyme in the synthesis of glutathione, a major intracellular antioxidant. nih.govresearchgate.net
The activation of Nrf2 by Copper(II) bis(diethyldithiocarbamate) is believed to occur through a dual mechanism: inhibition of the proteasome (which is responsible for Nrf2 degradation) and direct interaction with Keap1, the primary negative regulator of Nrf2. nih.govresearchgate.netnih.gov It is crucial to note that the intact complex is required for this activity; neither copper ions alone nor the diethyldithiocarbamate ligand (with or without other metals like zinc or iron) were found to activate Nrf2, indicating that the specific intramolecular interaction between copper and the ligand is essential. nih.govnih.gov
Inhibition of Proteasome Activity (26S and 20S Proteasome, JAMM Domain)
The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, and its inhibition is a key mechanism of action for Copper(II) bis(diethyldithiocarbamate). researchgate.netfrontiersin.org The anti-cancer activity of the complex is largely attributed to its ability to inhibit the cellular proteasome, leading to the accumulation of regulatory proteins and the induction of apoptosis. nih.govresearchgate.net
Research suggests that the complex targets the 26S proteasome. nih.govacs.org Unlike some clinical proteasome inhibitors that primarily target the 20S catalytic core, evidence indicates that copper-dithiocarbamate complexes may preferentially target the 19S regulatory particle. researchgate.netnih.gov Specifically, studies have pointed to the inhibition of a deubiquitinating enzyme (DUB) located in the lid of the 19S particle, a metalloprotease in the JAMM (JAB1/MPN/Mov34 metalloenzyme) domain known as POH1 (also called Rpn11). researchgate.netacs.org Zinc and copper complexes of diethyldithiocarbamate were found to be more potent against the cellular 26S proteasome than the isolated 20S core particle, which supports the targeting of the 19S regulatory unit. nih.govacs.org However, other reports also confirm the inhibition of the chymotrypsin-like activity associated with the β5 subunit of the 20S core. frontiersin.orgnih.gov
The precise molecular mechanism of proteasome inhibition is an area of active investigation. One prominent hypothesis for the inhibition of the 19S particle suggests a direct interaction with the POH1/Rpn11 subunit. researchgate.net This subunit contains a critical zinc ion in its catalytic site, and it is proposed that the sulfur atoms of the diethyldithiocarbamate ligand interact with this zinc, thereby inactivating the deubiquitinase activity of the enzyme. researchgate.netjcu.cz
Regarding the 20S core, it has been suggested that the active species is Cu(I), and that the proteasome itself can reduce the Cu(II) from the complex to Cu(I), which then directly inhibits the catalytic subunits. researchgate.netnih.gov Other cell-free studies propose that Cu(II) ions can directly inhibit the 20S proteasome by inducing conformational changes that impair the gating of the substrate entry channel, preventing proteins from accessing the catalytic chamber. frontiersin.orgnih.gov In a cellular context, the inhibitory effects may be compounded by copper-induced reactive oxygen species, which can lead to the disassembly of the 26S proteasome. frontiersin.orgnih.gov
The identity of the central metal ion in a dithiocarbamate complex is a critical determinant of its proteasome-inhibitory activity. acs.orgresearchgate.net Swapping copper for other metals leads to significant variations in biological effect, underscoring the importance of the metal's specific coordination chemistry and redox properties.
| Metal Complex | Proteasome Inhibition | Cytotoxic Effect | Reference(s) |
|---|---|---|---|
| Copper (Cu) | Yes | Yes | acs.orgjcu.czresearchgate.net |
| Manganese (Mn) | Yes | Yes | jcu.czresearchgate.net |
| Zinc (Zn) | Yes | Yes | nih.govacs.org |
| Nickel (Ni) | No | No | acs.org |
| Iron (Fe) | No | No | jcu.czresearchgate.net |
| Chromium (Cr) | No | No | jcu.czresearchgate.net |
| Gold(III) (Au) | Yes (Potent) | Yes | nih.gov |
| Gold(I) (Au) | Yes (Less Potent) | Yes | nih.gov |
As the data indicates, diethyldithiocarbamate complexes with copper, manganese, and zinc are effective proteasome inhibitors, whereas the corresponding complexes with nickel, iron, and chromium are inactive. acs.orgjcu.czresearchgate.net This highlights the specific role the metal plays, which goes beyond simply acting as a carrier for the dithiocarbamate ligand.
Interaction with Reactive Oxygen Species (ROS) and Hydrogen Peroxide
The interplay between Copper(II) bis(diethyldithiocarbamate) and reactive oxygen species (ROS) is multifaceted. On one hand, the complex has been reported to exhibit antioxidant-like properties, specifically superoxide (B77818) dismutase (SOD)-like activity. scielo.org.mxscielo.org.mx This involves catalyzing the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which can mitigate some forms of oxidative stress. scielo.org.mxscielo.org.mxresearchgate.net
However, the interaction with the product of this reaction, hydrogen peroxide, is complex. Highly stable copper dithiocarbamate complexes may not react with H₂O₂. scielo.org.mxresearchgate.net If the complex is less stable and undergoes partial dissociation, the free ligand can react with H₂O₂, and the resulting intermediates can engage in redox reactions with the Cu(II) ion, potentially leading to the decomposition of the complex and the generation of other reactive species. scielo.org.mxresearchgate.netredalyc.org
Synergistic Effects in Biological Models with Other Chemical Agents
The therapeutic potential of Copper O,O'-diethyl bis(dithiocarbonate), also known as copper diethyldithiocarbamate (CuET), has been observed to be significantly enhanced when used in combination with other chemical agents and therapeutic modalities. This synergistic activity is a key area of research, aiming to improve treatment efficacy, particularly in oncology.
One notable area of synergistic interaction is with photothermal therapy. Nanoparticle formulations of CuET have demonstrated a pronounced synergistic thermo-chemotherapeutic capacity. When combined with near-infrared (NIR) laser irradiation, the chemotherapeutic effects of CuET are triggered and subsequently reinforced, leading to a more effective suppression of primary breast cancer growth. nih.gov This approach leverages the photothermal properties of the nanoparticles to create a localized hyperthermic environment, which enhances the cytotoxic activity of the released CuET.
Furthermore, CuET has shown synergistic effects when combined with conventional chemotherapeutic drugs. For instance, in multifunctional nanoplatforms, CuET has been co-administered with doxorubicin (B1662922) (DOX). The combined action of CuET and DOX results in a superimposed effect, leading to significant cancer cell death. researchgate.net This suggests that the two agents may act on different cellular pathways or that their combined presence overwhelms the cancer cells' defense mechanisms.
Another promising area of synergistic therapy involves the combination of CuET with chemodynamic therapy (CDT). In this approach, CuET is delivered alongside agents that can participate in Fenton-like reactions within the tumor microenvironment. For example, nanoparticles containing both CuET and iron ions have been developed. The iron ions catalyze the conversion of hydrogen peroxide into highly toxic hydroxyl radicals, while the CuET exerts its own cytotoxic effects. This combination of chemotherapy and chemodynamic therapy, often enhanced by photothermal therapy, has shown remarkable anticancer performance in both in vitro and in vivo models. researchgate.net
| Combination Agent/Therapy | Biological Model | Observed Synergistic Effect | Potential Mechanism of Synergy |
|---|---|---|---|
| Photothermal Therapy (NIR Laser) | Breast Cancer Cells | Enhanced suppression of tumor growth. nih.gov | Light-triggered release and reinforcement of CuET's chemotherapeutic action. nih.gov |
| Doxorubicin (DOX) | Cancer Cell Lines | Significant increase in cell death. researchgate.net | Superimposed cytotoxic effects from two different chemotherapeutic agents. researchgate.net |
| Chemodynamic Therapy (with Iron ions) | In vitro and in vivo tumor models | Remarkable anticancer performance. researchgate.net | Combined cytotoxicity from CuET and Fenton reaction-generated hydroxyl radicals. researchgate.net |
Research on Ligand-Metal Coordination in Biological Environments
The biological activity of Copper O,O'-diethyl bis(dithiocarbonate) is intrinsically linked to the coordination chemistry of the central copper ion. The dithiocarbonate ligands form a stable chelate with the copper(II) ion, which has a d⁹ electronic configuration. researchgate.netkcl.ac.uk This configuration renders the complex paramagnetic, a property that is crucial for its investigation in biological systems using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netkcl.ac.uk
EPR spectroscopy is a powerful tool for probing the coordination environment of paramagnetic metal ions like Cu(II). The EPR spectrum of a Cu(II) complex is characterized by its g-factor and hyperfine coupling constant (A), which are sensitive to the nature of the coordinating ligands and the geometry of the complex. mdpi.com In the case of Copper O,O'-diethyl bis(dithiocarbonate), the copper center is typically in a distorted square planar geometry when monomeric. kcl.ac.ukmdpi.com
In biological environments, the coordination sphere of the copper ion in Copper O,O'-diethyl bis(dithiocarbonate) can be influenced by interactions with various biomolecules. It is hypothesized that the complex may interact with proteins and other cellular components, potentially leading to changes in the ligand-metal coordination. For instance, studies have shown that diethyldithiocarbamate can remove protein-bound copper in enzymes like superoxide dismutase, forming a copper complex. researchgate.net This suggests the possibility of ligand exchange reactions or the formation of adducts with biological macromolecules.
The study of such interactions is critical for understanding the mechanism of action of this compound. Changes in the coordination environment can affect its stability, redox potential, and ability to interact with its biological targets. For example, the interaction with cellular components could facilitate the transport of the complex across membranes or its localization within specific cellular compartments.
Advanced spectroscopic techniques are being employed to investigate these coordination changes in situ. In-cell EPR, for example, allows for the study of the structure and dynamics of biomolecules and their interactions with metal complexes directly within a cellular context. nih.gov While specific in-cell EPR studies on Copper O,O'-diethyl bis(dithiocarbonate) are still emerging, the technique holds great promise for elucidating the precise nature of its ligand-metal coordination in a biological milieu. X-ray Absorption Spectroscopy (XAS) is another technique that can provide valuable information about the coordination number, geometry, and the identity of the coordinating atoms around the copper center in biological samples. nih.govresearchgate.net
Q & A
Q. How should researchers address inconsistencies in crystallographic data (e.g., bond length variations) across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
